molecular formula C22H13NO2 B1221063 Dibenz(a,h)anthracene, 7-nitro- CAS No. 63041-91-8

Dibenz(a,h)anthracene, 7-nitro-

Cat. No.: B1221063
CAS No.: 63041-91-8
M. Wt: 323.3 g/mol
InChI Key: ZZMDJBHMGFRFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenz(a,h)anthracene, 7-nitro- is a derivative of dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon composed of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenz(a,h)anthracene, 7-nitro- typically involves the nitration of dibenz(a,h)anthracene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7-position of the aromatic ring system .

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dibenz(a,h)anthracene, 7-nitro- has several applications in scientific research:

Mechanism of Action

The genotoxic effects of Dibenz(a,h)anthracene, 7-nitro- are primarily due to its ability to intercalate into DNA, causing mutations. The nitro group can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to genotoxicity. The compound’s interactions with cytochrome P450 enzymes play a crucial role in its bioactivation and subsequent effects .

Comparison with Similar Compounds

    Dibenz(a,h)anthracene: The parent compound without the nitro group.

    Dibenz(a,j)anthracene: Another isomer with a different ring fusion pattern.

    Benzo(a)pyrene: A well-known polycyclic aromatic hydrocarbon with similar genotoxic properties.

Uniqueness: Dibenz(a,h)anthracene, 7-nitro- is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and biological interactions compared to its parent compound and other isomers. This modification enhances its genotoxic potential and makes it a valuable compound for studying the effects of nitro-substituted polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

14-nitronaphtho[1,2-b]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO2/c24-23(25)22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMDJBHMGFRFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075084
Record name Dibenz[a,h]anthracene, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63041-91-8
Record name Dibenz(a,h)anthracene, 7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz[a,h]anthracene, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.